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Compound of Interest

Compound Name: Triallyl trimellitate

Cat. No.: B153658 Get Quote

An In-Depth Technical Guide to the Spectroscopic Analysis of Triallyl Trimellitate

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and chemical properties of molecules is paramount. Triallyl trimellitate
(TATM), with its applications as a crosslinking agent and in polymer chemistry, necessitates a

comprehensive spectroscopic characterization. This guide provides a detailed analysis of

triallyl trimellitate using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), complete with predicted data, detailed experimental protocols, and a

workflow visualization.

Molecular Structure
Triallyl trimellitate (IUPAC name: tris(prop-2-enyl) benzene-1,2,4-tricarboxylate) is an

aromatic ester with the chemical formula C₁₈H₁₈O₆ and a molecular weight of approximately

330.33 g/mol .[1][2] Its structure consists of a central benzene ring substituted with three

carboxylate groups at positions 1, 2, and 4, each esterified with an allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Due to the lack of publicly available experimental spectra, the following data is

predicted based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy
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The proton NMR spectrum of triallyl trimellitate is expected to show distinct signals for the

aromatic protons and the protons of the three allyl groups. The asymmetry of the substitution

on the benzene ring renders the three aromatic protons chemically non-equivalent.

Table 1: Predicted ¹H NMR Data for Triallyl Trimellitate (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 - 8.5 d 1H Aromatic H

~8.2 - 8.4 dd 1H Aromatic H

~7.9 - 8.1 d 1H Aromatic H

~5.9 - 6.1 m 3H -CH=CH₂

~5.2 - 5.4 m 6H -CH=CH₂

~4.8 - 5.0 d 6H -O-CH₂-

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all 18 carbon atoms in the molecule. Due to

symmetry, some carbons in the allyl groups are equivalent.

Table 2: Predicted ¹³C NMR Data for Triallyl Trimellitate (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~165 - 167 C=O (Ester)

~134 - 136 Aromatic C (quaternary)

~131 - 133 Aromatic CH

~128 - 130 Aromatic CH

~131 - 133 -CH=CH₂

~118 - 120 -CH=CH₂

~65 - 67 -O-CH₂-

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of triallyl trimellitate is dominated by the characteristic absorptions of the ester and

allyl groups.

Table 3: Expected FT-IR Absorption Bands for Triallyl Trimellitate

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium
=C-H stretch (aromatic and

alkene)

~2980 - 2850 Medium C-H stretch (aliphatic)

~1725 Strong C=O stretch (ester carbonyl)

~1645 Medium C=C stretch (alkene)

~1600, ~1470 Medium-Weak C=C stretch (aromatic ring)

~1250 - 1100 Strong C-O stretch (ester)

~990, ~920 Strong
=C-H bend (alkene out-of-

plane)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

High-Resolution Mass Spectrometry (HRMS)
For C₁₈H₁₈O₆:

Calculated Monoisotopic Mass: 330.1103 Da

Observed [M+H]⁺: 331.1176 Da[1]

Fragmentation Pattern
Under electron ionization (EI) or electrospray ionization (ESI), triallyl trimellitate is expected to

fragment. Key fragment ions observed in LC-MS analysis are presented below.

Table 4: Major Fragment Ions of Triallyl Trimellitate in MS

m/z Possible Assignment

331.1176 [M+H]⁺ (Protonated molecular ion)

273.0757 [M - C₃H₅O]⁺ (Loss of an allyloxy radical)

193.0131
[M - 2(C₃H₅O) - H]⁺ (Loss of two allyloxy

groups)

81.0699 [C₆H₅O]⁺

41.0386 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of triallyl trimellitate.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of triallyl trimellitate in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse experiment.

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at

0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy
Sample Preparation: As triallyl trimellitate is a liquid, the Attenuated Total Reflectance

(ATR) method is ideal. Place a single drop of the neat liquid directly onto the ATR crystal

(e.g., diamond or ZnSe).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b153658?utm_src=pdf-body
https://www.benchchem.com/product/b153658?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scan range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

The instrument software will automatically subtract the background from the sample

spectrum.

Data Analysis: Identify the major absorption peaks and assign them to the corresponding

functional group vibrations.

Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of triallyl trimellitate (e.g., 10 µg/mL) in a

suitable solvent system such as methanol or acetonitrile/water.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap,

coupled with a liquid chromatography system.

Chromatographic Separation (Example):

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

Flow rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+):

Ionization mode: Electrospray Ionization, positive ion mode.

Capillary voltage: 3-4 kV.

Source temperature: 120-150 °C.

Scan range: m/z 50-500.
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For fragmentation data (MS/MS), select the precursor ion (m/z 331.1) and apply collision-

induced dissociation (CID) with varying collision energies.

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the

molecular ion and identify the major fragment ions.

Workflow Visualization
The logical flow of spectroscopic analysis, from sample handling to final data interpretation, is

crucial for systematic characterization.
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Spectroscopic Analysis Workflow for Triallyl Trimellitate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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